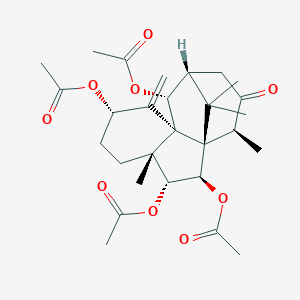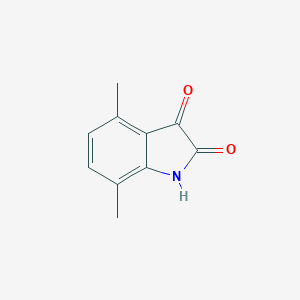
2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester is not fully understood. However, studies have suggested that it may exert its effects through the modulation of various signaling pathways involved in inflammation, oxidative stress, and cancer.
Biochemical and Physiological Effects
Studies have shown that 2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester has various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with the development of various diseases. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester in lab experiments has several advantages. It is a stable compound that can be easily synthesized and purified. It also has low toxicity, making it a safe compound to use in experiments. However, its limited solubility in water and other solvents can be a limitation in some experiments.
Zukünftige Richtungen
There are several future directions for the research of 2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester. These include the investigation of its potential use in the development of new drugs for the treatment of various diseases, as well as the exploration of its use as a biomarker for diseases. Further studies are also needed to fully understand its mechanism of action and to optimize its synthesis method.
Conclusion
In conclusion, 2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in various applications.
Synthesemethoden
The synthesis of 2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester involves the reaction of furan-2-carboxylic acid with 21,23-dimethylpentacosyl alcohol in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to yield the desired product.
Wissenschaftliche Forschungsanwendungen
2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester has been the subject of extensive scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the development of new drugs and as a biomarker for diseases.
Eigenschaften
CAS-Nummer |
18082-13-8 |
|---|---|
Produktname |
2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester |
Molekularformel |
C41H80O3 |
Molekulargewicht |
621.1 g/mol |
IUPAC-Name |
methyl 9-[5-(21,23-dimethylpentacosyl)oxolan-2-yl]nonanoate |
InChI |
InChI=1S/C41H80O3/c1-5-37(2)36-38(3)30-26-22-18-16-14-12-10-8-6-7-9-11-13-15-17-19-23-27-31-39-34-35-40(44-39)32-28-24-20-21-25-29-33-41(42)43-4/h37-40H,5-36H2,1-4H3 |
InChI-Schlüssel |
AKFPSBSFRASTJY-UHFFFAOYSA-N |
SMILES |
CCC(C)CC(C)CCCCCCCCCCCCCCCCCCCCC1CCC(O1)CCCCCCCCC(=O)OC |
Kanonische SMILES |
CCC(C)CC(C)CCCCCCCCCCCCCCCCCCCCC1CCC(O1)CCCCCCCCC(=O)OC |
Synonyme |
5-(21,23-Dimethylpentacosyl)tetrahydro-2-furannonanoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



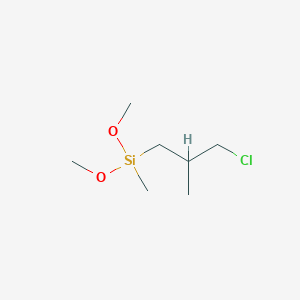

![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)


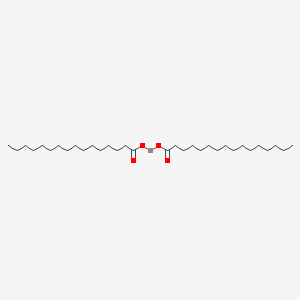
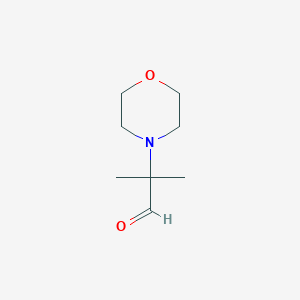
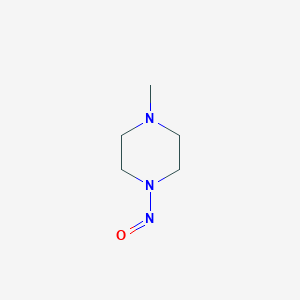

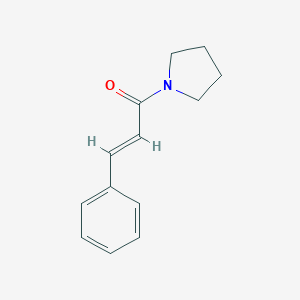
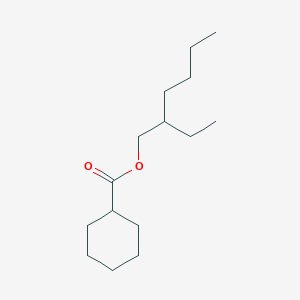
![2-[2-(2-Methoxyethoxy)ethoxy]acetic acid](/img/structure/B99971.png)
